molecular formula C13H9F3N2O2 B6415188 6-Amino-3-(3-trifluoromethylphenyl)picolinic acid CAS No. 1261639-87-5

6-Amino-3-(3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6415188
CAS No.: 1261639-87-5
M. Wt: 282.22 g/mol
InChI Key: OYTPNGRMPNWFCW-UHFFFAOYSA-N
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Description

6-Amino-3-(3-trifluoromethylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a trifluoromethylphenyl group, and a picolinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-trifluoromethylphenyl)picolinic acid typically involves multiple steps. One common method includes the reaction of 3-(3-trifluoromethylphenyl)pyridine-2,6-dicarboxylic acid with ammonia or an amine source under specific conditions to introduce the amino group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to form corresponding methyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles can be used in the presence of catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, methyl derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-3-(3-trifluoromethylphenyl)picolinic acid has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a lead compound in the development of new drugs, particularly for its herbicidal and antiviral properties.

    Biology: The compound’s ability to interact with specific biological targets makes it a valuable tool in biological research.

    Industry: It is used in the synthesis of other complex molecules and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent . Additionally, its herbicidal activity is attributed to its ability to interfere with auxin signaling pathways in plants .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A parent compound with similar structural features but lacking the trifluoromethylphenyl group.

    Halauxifen-methyl: A picolinate compound used as a herbicide with a different substitution pattern.

    Florpyrauxifen-benzyl: Another picolinate herbicide with distinct structural modifications.

Uniqueness

6-Amino-3-(3-trifluoromethylphenyl)picolinic acid is unique due to its trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a lead compound in various applications, including medicinal chemistry and herbicidal activity .

Properties

IUPAC Name

6-amino-3-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-2-7(6-8)9-4-5-10(17)18-11(9)12(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTPNGRMPNWFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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